2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-2-22-13-7-6-12(9-4-3-5-10(15(9)13)18(22)24)21-17(23)11-8-14(19)25-16(11)20/h3-8H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGZXLSGWDHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(SC(=C4)Cl)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives and exhibits significant biological activity, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring, which contributes to its unique chemical reactivity and biological properties. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 385.2434 g/mol |
| Density | 1.465 g/cm³ |
| Boiling Point | 538.6 °C |
| Flash Point | 279.5 °C |
| Refractive Index | 1.725 |
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
Antimicrobial Activity
Studies have indicated that thiophene derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Recent investigations have focused on the anticancer potential of thiophene derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For example, it has been shown to inhibit proliferation in several cancer cell lines by inducing G0/G1 phase arrest .
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It has been suggested that this compound can affect the expression levels of genes associated with apoptosis and cell cycle regulation .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary data suggest that it may interact with GPCRs, influencing downstream signaling pathways critical for cell function .
Case Studies and Research Findings
A selection of case studies highlights the biological significance of this compound:
- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects . The study also noted morphological changes consistent with apoptosis.
- Mechanistic Insights : A mechanistic study demonstrated that the compound activates caspase pathways leading to apoptosis in cancer cells while downregulating anti-apoptotic proteins like Bcl-xL .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives, including 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide, exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
Anticancer Properties
The compound has gained attention for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : It has been suggested that this compound can affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary data suggest that it may interact with GPCRs, influencing downstream signaling pathways critical for cell function.
Antimicrobial Efficacy
A study evaluating various thiophene derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Cancer Cell Line Studies
Research conducted on human breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values demonstrated potent anticancer effects, with morphological changes consistent with apoptosis observed in treated cells.
Mechanistic Insights
A mechanistic study showed that the compound activates caspase pathways leading to apoptosis in cancer cells while downregulating anti-apoptotic proteins like Bcl-xL.
Summary of Applications
| Application Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential for developing new antibiotics. |
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation; interacts with cellular signaling pathways. |
Comparison with Similar Compounds
Key Observations :
- Halogenation: The 2,5-dichlorothiophene in the target introduces electron-withdrawing effects and lipophilicity, which could enhance membrane permeability versus non-halogenated analogs like 4c–4f .
Hypothetical Comparison :
- The dichlorothiophene in the target may enhance TNF-α binding affinity compared to non-halogenated sulfonamides (4c, 4f) due to increased hydrophobic interactions.
- The carboxamide linker could improve metabolic stability over sulfonamides, which are prone to enzymatic cleavage .
Q & A
Q. What are the recommended synthetic routes for 2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Amide coupling : Reacting 2,5-dichlorothiophene-3-carboxylic acid derivatives with activated benzo[cd]indole intermediates (e.g., using carbodiimides like EDC or DCC as coupling agents).
Cyclization : Optimizing temperature (70–100°C) and solvent polarity (DMF or acetonitrile) to promote ring closure in the benzo[cd]indole moiety .
Purification : Employing column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) .
- Key considerations : Reaction time (12–24 hours) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using chemical shift ranges:
- Thiophene protons: δ 6.8–7.5 ppm (aromatic region).
- Benzo[cd]indole NH: δ 10.5–11.0 ppm (broad singlet).
- Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.0–4.2 ppm (quartet, CH₂) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ with <5 ppm error) .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar intermediates?
- Methodological Answer :
- Case Study : Overlapping aromatic signals in benzo[cd]indole and thiophene moieties.
- Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign carbons .
- Alternative : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
- Example : A 2025 study resolved ambiguous NOE correlations by synthesizing deuterated analogs to isolate specific proton environments .
Q. What strategies improve yield in multi-step syntheses of this compound, particularly during cyclization?
- Methodological Answer :
- Optimization Table :
| Step | Variable Tested | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Cyclization | Solvent (DMF vs. THF) | DMF | 15% → 72% | |
| Catalyst (I₂ vs. TFA) | I₂ (0.5 eq) | 40% → 85% | ||
| Purification | HPLC gradient | 30% → 100% MeOH | Purity >98% |
- Critical Factors :
- Moisture-sensitive steps require molecular sieves or anhydrous solvents .
- Slow addition of reagents to control exothermic reactions .
Q. How do electronic effects of substituents (e.g., Cl, ethyl groups) influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Electron-Withdrawing Cl : Activates the thiophene ring for nucleophilic aromatic substitution (e.g., Suzuki couplings at C2/C5) .
- Ethyl Group : Steric hindrance at N-1 of benzo[cd]indole limits regioselectivity in alkylation reactions. Computational modeling (e.g., DFT) predicts preferred sites for electrophilic attack .
- Case Study : Chlorine at C5 reduces electron density, confirmed by Hammett plots (σₚ = +0.23) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Root Cause Analysis :
Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM) to isolate stable forms .
Impurity Effects : Use DSC-TGA to detect solvates or hydrate phases .
- Example : A 2025 study reported a 10°C variation in melting points due to residual DMF; switching to acetonitrile eliminated the issue .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up syntheses?
- Methodological Answer :
- Process Checklist :
Reagent Quality : Use ≥99% purity reagents, verified by Karl Fischer titration for moisture-sensitive steps .
In Situ Monitoring : ReactIR or LC-MS to track intermediate formation .
Documentation : Detailed logs of reaction parameters (e.g., stir rate, heating ramp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
